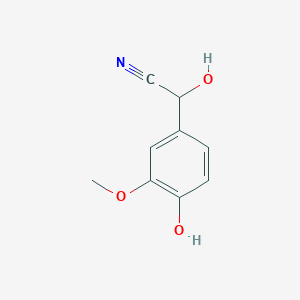

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile

描述

属性

IUPAC Name |

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGYYIXSLHYRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C#N)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346029 | |

| Record name | 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-46-5 | |

| Record name | 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Substitution Using Vanillyl Alcohol and Sodium Cyanide

The most widely documented synthesis involves the direct nucleophilic substitution of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) with sodium cyanide. This method, reported by Dittrich et al. (2017), proceeds via a one-pot reaction in N,N-dimethylformamide (DMF) under inert atmospheric conditions.

Reaction Conditions and Workflow

- Substrates : Vanillyl alcohol (18 g, 0.12 mol) and sodium cyanide (6.9 g, 0.14 mol).

- Solvent : DMF (300 mL).

- Temperature : 120°C.

- Duration : 24 hours.

- Atmosphere : Nitrogen.

The reaction mixture is cooled, diluted with water, and basified to pH 10 using solid sodium hydroxide. DMF is removed via distillation, and the pH is neutralized with acetic acid. The product is extracted with chloroform, dried over magnesium sulfate, and concentrated under reduced pressure to yield hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile as a brown oil (68% yield).

Mechanistic Insights

The reaction proceeds through an SN2 mechanism, where the hydroxyl group of vanillyl alcohol is displaced by the cyanide nucleophile. DMF, a polar aprotic solvent, stabilizes the transition state and enhances reaction kinetics. The use of excess sodium cyanide (1.2 equivalents) ensures complete conversion, while the inert atmosphere prevents oxidation of sensitive phenolic groups.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF is critical for solubilizing both the phenolic substrate and inorganic cyanide. Alternative solvents like dimethyl sulfoxide (DMSO) or acetonitrile have been tested in analogous reactions but result in lower yields (<50%) due to poor nucleophile activation. Elevated temperatures (120°C) are necessary to overcome the high activation energy of the SN2 pathway.

Catalytic and Additive Considerations

Triethylamine or other organic bases are occasionally added to neutralize acidic byproducts, though Dittrich’s protocol omits these to simplify purification. The absence of coupling agents (e.g., EDCl or DCC) distinguishes this method from traditional amidation routes, underscoring its cost-effectiveness.

Industrial Production Considerations

Scalability and Purification Challenges

While the laboratory-scale synthesis achieves 68% yield, industrial applications require modifications to improve efficiency:

- Continuous Flow Systems : Automated reactors could reduce reaction times by maintaining precise temperature control.

- Distillation Alternatives : Rotary evaporation or molecular distillation may replace batch distillation for DMF recovery.

- Chromatography-Free Purification : Liquid-liquid extraction with chloroform is scalable but generates significant waste. Membrane-based separation technologies are under investigation for greener processing.

Analytical Characterization

Spectroscopic Validation

The product’s structure is confirmed via:

Purity and Stability

The brown oil is sufficiently pure for subsequent reactions (e.g., hydrolysis or reduction) without further chromatography. Storage under nitrogen at 4°C prevents decomposition.

Comparative Analysis of Alternative Routes

Halide-Based Nucleophilic Substitution

Vanillyl chloride or bromide could react with cyanide salts under milder conditions (e.g., 80°C, 12 hours). However, preparing the halide precursor adds synthetic steps, reducing overall efficiency.

化学反应分析

Types of Reactions

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Primary amines.

Substitution: Alkylated or acylated phenolic derivatives.

科学研究应用

4-Hydroxy-3-methoxyphenylacetonitrile, also known as homovanillonitrile, is a phenolic glycoside with the molecular formula and a molecular weight of 163.17 g/mol. It is recognized for its diverse biological activities and potential applications in pharmacology, especially related to neurological disorders.

Biological Activities and Molecular Mechanisms

4-Hydroxy-3-methoxyphenylacetonitrile exhibits biological effects through interactions with various biological targets, influencing enzyme activity, cellular metabolism, and gene expression. It interacts with enzymes involved in phenolic compound metabolism, such as phenol oxidases and peroxidases, leading to biochemical reactions affecting cellular functions and metabolic pathways.

At the molecular level, the compound binds to proteins and nucleic acids, leading to enzyme inhibition or activation by interacting with active or allosteric enzyme sites. This mechanism suggests a potential role in therapeutic applications targeting diseases related to oxidative stress and neurotransmitter metabolism.

Antioxidant Properties

4-Hydroxy-3-methoxyphenylacetonitrile enhances antioxidant capacity in certain cell lines, suggesting its potential use in preventing oxidative damage in neurodegenerative diseases.

Neurological Applications

Derivatives of 4-Hydroxy-3-methoxyphenylacetonitrile are explored for potential therapeutic effects on neurological disorders due to their structural similarity to neurotransmitters. Hydrolysis of this compound leads to homovanillic acid, a significant dopamine metabolite and a biomarker for dopamine metabolism, offering insights into neurological conditions. Research indicates that derivatives of this compound can modulate receptor activity related to pain and mood regulation, suggesting its potential use in pain management therapies.

Other potential applications

3-(4-hydroxy-3-methoxyphenyl) propionic acid, a metabolite related to 4-Hydroxy-3-methoxyphenylacetonitrile, has suggested antidiabetic and anticancer properties, as well as potential to improve cognitive function .

Safety and Hazards

4-Hydroxy-3-methoxyphenylacetonitrile is classified with the following hazards :

- Harmful if swallowed

- Harmful in contact with skin

- Causes skin irritation

- Causes serious eye irritation

- Harmful if inhaled

- May cause respiratory irritation

Case Studies

Study on Antioxidant Properties: A study demonstrated that 4-hydroxy-3-methoxyphenylacetonitrile could enhance the antioxidant capacity in certain cell lines, suggesting its potential use in preventing oxidative damage in neurodegenerative diseases.

作用机制

The mechanism of action of hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in certain neurological conditions.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent positions, functional groups, and molecular complexity. Below is a comparative analysis:

Physicochemical Properties

- Polarity and Solubility: The presence of dual hydroxyl and methoxy groups in this compound enhances polarity compared to analogs like (4-Methoxyphenyl)acetonitrile, which lacks a hydroxy group. This increases its solubility in polar solvents like water or ethanol .

- Thermal Stability : Derivatives with methyl groups (e.g., 4-Methoxy-3-methylphenylacetonitrile) exhibit higher boiling points (127°C at 2 mm Hg) due to increased molecular weight and hydrophobic interactions .

Research Findings and Trends

- Biological Potential: Triazole-containing analogs (e.g., 2-(5-methoxy-phenyl-1,2,4-triazol-3-ylthio)acetonitrile) show promise in PASS Online-predicted bioactivity, though the target compound’s biological data remain underexplored .

- Stability: Liposomal formulations of structurally related polyphenols (e.g., curcumin derivatives) highlight the importance of hydroxy-methoxy substitution patterns in enhancing stability, a feature relevant to the target compound .

常见问题

Q. What are the optimal synthetic routes for Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile, and how are reaction conditions optimized?

this compound (CAS 4468-59-1) is commonly synthesized via substitution reactions on phenolic precursors. Key methodologies include:

- BF₃·OEt₂-Catalyzed Reactions : BF₃·OEt₂ is effective in facilitating Ritter-type reactions with acetonitrile, achieving high yields under controlled conditions (0°C, 24 hours). Reaction progress can be monitored via GC, with purification by silica gel chromatography using hexane/ethyl acetate (4:1) .

- Functional Group Modifications : Substitution reactions on the phenyl ring (e.g., methoxy/hydroxy group adjustments) require precise stoichiometry to avoid side products. For example, halogenation or alkylation steps must be conducted under anhydrous conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structure. Key signals include:

- Chromatography : HPLC and GC-MS are used to assess purity and resolve stereoisomers. LC/MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 164.1) .

- Elemental Analysis : CHNS analysis validates empirical formulas (C₉H₉NO₂) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Oxidation : The benzylic hydroxy group can be oxidized to ketones using CrO₃ or MnO₂ .

- Nitrile Conversion : Hydrolysis to carboxylic acids (via HCl/H₂O) or reduction to amines (LiAlH₄) enables diversification .

- Electrophilic Substitution : Methoxy and hydroxy groups direct electrophilic aromatic substitution (e.g., nitration at the para position) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during derivatization of this compound?

- Chiral Catalysts : Sharpless asymmetric dihydroxylation can introduce stereocenters. For example, (2S,3R)-configured products are obtained using OsO₄ and chiral ligands .

- Chromatographic Resolution : HPLC with chiral columns (e.g., Chiralpak® IA) separates enantiomers. Solvent systems like hexane/isopropanol (90:10) achieve baseline separation .

Q. How should researchers address contradictions in yield or purity data across synthetic protocols?

- Catalyst Variability : BF₃·OEt₂ often outperforms other acids (e.g., p-TsOH) in reaction speed and yield, but batch-to-batch catalyst purity can affect reproducibility .

- Purity Confirmation : Independent validation via NMR and LC/MS is essential, especially when sourcing from vendors like Sigma-Aldrich, which does not provide analytical data .

Q. What mechanistic insights explain the role of BF₃·OEt₂ in acetonitrile-mediated reactions?

BF₃·OEt₂ acts as a Lewis acid, stabilizing carbocation intermediates during Ritter reactions. This accelerates nucleophilic attack by acetonitrile, particularly at β-carbon positions. Kinetic studies show reaction rates correlate with BF₃ concentration .

Q. How can biological activity studies be designed for this compound derivatives?

Q. What are the degradation pathways of this compound under varying storage conditions?

- Hydrolysis : The nitrile group hydrolyzes to amides or carboxylic acids in humid environments. Store desiccated at ≤4°C .

- Oxidation : Exposure to light accelerates phenolic oxidation. Use amber vials and antioxidants like BHT .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。